Substance P, FAM-labeled

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

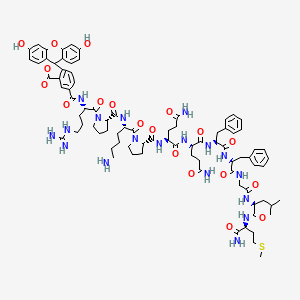

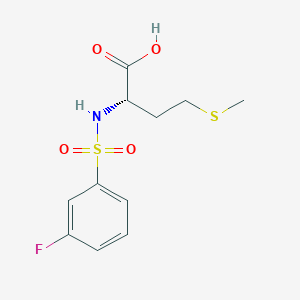

Substance P, FAM-labeled, is a fluorescently labeled neuropeptide belonging to the tachykinin family. It acts as a neurotransmitter and neuromodulator, playing a crucial role in inflammation and pain processes. The FAM label, a fluorescent dye, allows for the visualization and tracking of Substance P in various biological and chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Substance P, FAM-labeled, is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The FAM label is introduced at the N-terminus of the peptide sequence. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Substance P, FAM-labeled, primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The FAM label can participate in photochemical reactions, making it useful for fluorescence-based studies .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound, include protected amino acids, coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and deprotection agents like trifluoroacetic acid (TFA). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Major Products Formed

The major product formed from the synthesis of this compound, is the fluorescently labeled peptide itself. Secondary products may include partially protected peptides and by-products from side reactions .

Scientific Research Applications

Substance P, FAM-labeled, has a wide range of applications in scientific research:

Chemistry: Used as a probe in fluorescence-based assays to study peptide interactions and dynamics.

Medicine: Utilized in pain research to investigate the role of Substance P in nociception and inflammation.

Industry: Applied in the development of diagnostic tools and therapeutic agents targeting Substance P pathways.

Mechanism of Action

Substance P, FAM-labeled, exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to various cellular responses such as inflammation and pain perception . The FAM label allows for the tracking of these interactions in real-time .

Comparison with Similar Compounds

Substance P, FAM-labeled, is unique due to its fluorescent label, which distinguishes it from other tachykinins like neurokinin A and neuropeptide K. Similar compounds include:

Neurokinin A: Another member of the tachykinin family, involved in similar biological processes but without a fluorescent label.

Neuropeptide K: A tachykinin with distinct receptor interactions and biological effects.

Fluorescently labeled analogs: Other peptides labeled with different fluorescent dyes like Alexa 488 or BODIPY FL, used for similar research purposes.

This compound, stands out due to its specific excitation and emission wavelengths (494/521 nm), making it highly suitable for fluorescence microscopy and flow cytometry studies .

Properties

Molecular Formula |

C84H108N18O19S |

|---|---|

Molecular Weight |

1705.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C84H108N18O19S/c1-46(2)39-61(76(113)94-56(71(88)108)33-38-122-3)93-70(107)45-92-73(110)62(40-47-15-6-4-7-16-47)99-77(114)63(41-48-17-8-5-9-18-48)100-75(112)57(29-31-68(86)105)95-74(111)58(30-32-69(87)106)96-78(115)64-21-13-36-101(64)80(117)59(19-10-11-34-85)98-79(116)65-22-14-37-102(65)81(118)60(20-12-35-91-83(89)90)97-72(109)49-23-26-53-52(42-49)82(119)121-84(53)54-27-24-50(103)43-66(54)120-67-44-51(104)25-28-55(67)84/h4-9,15-18,23-28,42-44,46,56-65,103-104H,10-14,19-22,29-41,45,85H2,1-3H3,(H2,86,105)(H2,87,106)(H2,88,108)(H,92,110)(H,93,107)(H,94,113)(H,95,111)(H,96,115)(H,97,109)(H,98,116)(H,99,114)(H,100,112)(H4,89,90,91)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 |

InChI Key |

KVDUJYGWNFITRK-RDPZKNQHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)

![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)